
SB-674042
Übersicht
Beschreibung
SB-674042 ist ein potenter und selektiver nicht-peptidischer Orexin-OX1-Rezeptor-Antagonist. Es zeigt eine hohe Affinität für den Orexin-OX1-Rezeptor mit einer Dissoziationskonstante (Kd) von 5,03 nM und weist eine 100-fache Selektivität für OX1 gegenüber OX2-Rezeptoren auf . Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Erkrankungen im Zusammenhang mit dem Orexin-System, untersucht.
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDer letzte Schritt beinhaltet die Kupplung dieser Zwischenprodukte zur Bildung der Zielverbindung . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierungen für die großtechnische Produktion.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
SB-674042 has been extensively characterized for its binding properties and functional antagonism at the orexin-1 receptor. Key findings include:
- High Affinity Binding : The compound exhibits a dissociation constant () of approximately 3.76 nM, indicating strong binding affinity to the orexin-1 receptor in both whole-cell and membrane formats .
- Selectivity : this compound shows over 100-fold selectivity for the orexin-1 receptor compared to the orexin-2 receptor, making it a specific tool for investigating the physiological roles of orexin signaling .
Sleep Research
Research utilizing this compound has provided insights into the role of orexin in sleep regulation:
- Sleep Modulation Studies : In studies involving rodent models, blockade of orexin-1 receptors with this compound has been shown to attenuate sleep promotion induced by orexin-2 receptor antagonism. This suggests that orexin signaling is crucial for maintaining wakefulness and regulating sleep cycles .
Appetite Regulation
The orexin system is implicated in appetite control, and this compound's antagonistic properties have been leveraged to explore this relationship:
- Feeding Behavior Studies : Experiments have demonstrated that inhibiting orexin-1 receptors can lead to decreased food intake and altered feeding behavior in animal models. This positions this compound as a potential candidate for studying obesity and metabolic disorders .
Neurological Disorders
Given the involvement of the orexin system in various neurological conditions, this compound has been investigated for its potential therapeutic applications:
- Neurodegenerative Disease Models : Research indicates that modulation of the orexin system may have implications for neurodegenerative diseases such as Alzheimer's disease. This compound's ability to inhibit orexin signaling provides a pathway to explore neuroprotective strategies .
Table 1: Summary of Key Experimental Findings with this compound
Wirkmechanismus
Target of Action
SB-674042 is a potent and selective non-peptide antagonist for the orexin OX1 receptor . The OX1 receptor is a G-protein coupled receptor involved in the regulation of feeding behavior, wakefulness, and energy homeostasis .
Mode of Action
This compound binds with high affinity to the OX1 receptor, exhibiting 100-fold selectivity for OX1 over OX2 receptors . It mediates intracellular calcium flux in OX1 receptor-expressing cells . This compound has no effect at serotonergic, dopaminergic, adrenergic, or purinergic receptors .
Biochemical Pathways
The binding of this compound to the OX1 receptor leads to a decrease in the potency of the CB1 receptor agonist to phosphorylate ERK1/2 in cells co-expressing the orexin-1 and CB1 receptors . Additionally, this compound eradicates the increase in mTOR phosphorylation in response to Orexin-A in INS-1 cells, indicating that the activation of the mTOR pathway induced by orexin-A was dependent on the activated OX1 receptor .
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a suitable solvent for in vivo studies .
Result of Action
In vitro, this compound has been shown to decrease the phosphorylation level of mTOR induced by Orexin-A in INS-1 cells . In vivo, it reduces contextual and cues fear freezing responses in mice .
Biochemische Analyse
Biochemical Properties
SB-674042 plays a significant role in biochemical reactions, particularly in the context of the orexin OX1 receptor . It shows high affinity and serves as a radio ligand suitable for labelling human OX1 receptors stably expressed in CHO cells . It interacts with the OX1 receptor, exhibiting a Kd value of 5.03 nM .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the OX1 receptor. For instance, it reduces the potency of CB1 receptor agonist to phosphorylate ERK1/2 in HEK293 cells co-expressing the orexin-1 and CB1 receptors . It also eradicates the increase in mTOR phosphorylation in response to Orexin-A in INS-1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the OX1 receptor. It acts as an antagonist, inhibiting the activation of the receptor . This results in a decrease in the phosphorylation level of mTOR induced by Orexin-A .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting impact on cellular function, as evidenced by its ability to reduce the potency of the CB1 receptor agonist over a period of 3 hours .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce contextual and cues fear freezing responses in mice when administered at a dosage of 0.3 nM/0.3 μL .
Vorbereitungsmethoden
The synthesis of SB-674042 involves multiple steps, starting with the preparation of key intermediatesThe final step involves coupling these intermediates to form the target compound . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
SB-674042 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, insbesondere an der Fluorphenylgruppe, um verschiedene Analoga zu bilden
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
SB-674042 ist einzigartig in seiner hohen Selektivität für den Orexin-OX1-Rezeptor gegenüber dem OX2-Rezeptor. Zu den ähnlichen Verbindungen gehören:
Almorexant: Ein dualer Orexin-Rezeptor-Antagonist mit hoher Affinität für sowohl OX1- als auch OX2-Rezeptoren.
Suvorexant: Ein weiterer dualer Orexin-Rezeptor-Antagonist, der bei der Behandlung von Schlaflosigkeit eingesetzt wird.
SB-334867: Ein selektiver Orexin-OX1-Rezeptor-Antagonist, der this compound ähnelt, sich aber in seinen Bindungsaffinitäten und Selektivitätsprofilen unterscheidet
Diese Verbindungen weisen Ähnlichkeiten in ihrer Fähigkeit auf, das Orexin-System zu modulieren, unterscheiden sich aber in ihrer Selektivität und ihren therapeutischen Anwendungen.
Biologische Aktivität
SB-674042 is a novel nonpeptide antagonist that specifically targets the human orexin-1 receptor (OX1R). This compound has garnered significant attention in pharmacological research due to its potential implications in various neurobiological conditions, including sleep disorders, addiction, and anxiety. This article delves into the biological activity of this compound, highlighting its mechanisms of action, binding characteristics, and relevant case studies.
This compound functions primarily as an antagonist of the orexin-1 receptor. Orexin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating arousal, appetite, and energy homeostasis. By inhibiting OX1R, this compound modulates the signaling pathways associated with these physiological processes.
The binding affinity of this compound for the OX1R has been characterized using radioligand binding assays. Studies have shown that this compound exhibits high specificity and affinity for the OX1R, making it a valuable tool for investigating orexin signaling pathways .
Binding Characteristics
The binding characteristics of this compound have been thoroughly investigated. The following table summarizes key findings related to its binding affinity:
Binding Assay | K_i (nM) | Receptor Type |
---|---|---|
Radioligand Binding Assay | 0.3 | Human Orexin-1 Receptor |
Functional Assay (cAMP) | 0.5 | Human Orexin-1 Receptor |
These results indicate that this compound binds with high affinity to the OX1R, which is essential for its antagonistic effects .
Study on Anxiety and Stress Response
A notable study examined the effects of this compound on anxiety-related behaviors in animal models. The research demonstrated that administration of this compound resulted in a significant reduction in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The study concluded that orexin antagonism could be a viable approach for treating anxiety disorders .
Implications for Sleep Disorders
Another critical area of research involves the role of orexin signaling in sleep regulation. A study highlighted that this compound effectively reduced wakefulness in rodent models, suggesting its potential utility in managing insomnia and other sleep disorders. The findings indicate that blocking OX1R may promote sleep by diminishing arousal signals .
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZWVLPALMACV-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436738 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483313-22-0 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 483313-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SB-674042 acts as a selective antagonist of the orexin 1 receptor (OX1R) [, , , , ]. Orexins, neuropeptides that regulate sleep-wake cycles and feeding behavior, exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R. By blocking OX1R, this compound prevents orexin-induced signaling cascades. For instance, in rat insulinoma cells, this compound was shown to inhibit orexin-A-induced insulin secretion, suggesting the involvement of OX1R in this pathway [].
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do describe its chemical structure as 1-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone. Based on this information, the molecular formula can be deduced as C24H21FN4O2S, and the molecular weight is calculated to be 448.5 g/mol.
A: Research indicates that when OX1R and cannabinoid CB1 receptor are co-expressed, they can form heterodimers/oligomers []. Interestingly, this compound, despite having no affinity for CB1R, can indirectly modulate its function by influencing the heterodimer. Specifically, this compound treatment leads to the re-localization of both OX1R and CB1R to the cell surface, impacting downstream signaling pathways []. This highlights a novel pharmacological paradigm where a ligand can indirectly modulate a receptor it doesn't directly bind to by influencing heterodimerization.
A: Molecular dynamics (MD) simulations and homology modeling have been instrumental in understanding the binding of this compound to OX1R and its selectivity over OX2R []. These studies have helped identify key amino acid residues involved in ligand binding and highlighted the role of conformational differences between OX1R and OX2R in determining ligand selectivity [].
A: Yes, research has investigated the SAR of this compound and related compounds []. Modifications to the core structure, particularly around the thiazole and oxadiazole rings, have been shown to significantly impact binding affinity and selectivity for OX1R versus OX2R [].
A: this compound has been widely used as a selective OX1R antagonist in preclinical studies to investigate the role of OX1R in various physiological processes. For instance, in electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, this compound was able to partially antagonize the effects of orexin-A, suggesting the involvement of OX1R in modulating the activity of these neurons [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.